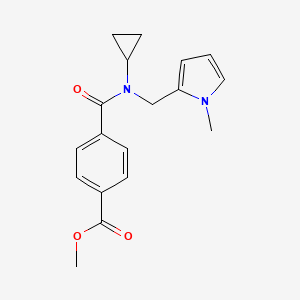![molecular formula C6H4N6O B2515982 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one CAS No. 73228-32-7](/img/structure/B2515982.png)
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one, also known as Cyclen, is a macrocyclic ligand that has been extensively studied due to its potential applications in various fields, including biomedical research and drug delivery systems. Cyclen is a cyclic molecule with a central cavity that can accommodate metal ions, making it an excellent chelating agent. Furthermore, we will list future directions for Cyclen research.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one varies depending on its application. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can act as contrast agents in MRI by altering the relaxation times of water molecules in tissues. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can also be used as catalysts for various chemical reactions. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been studied as a potential anticancer agent due to its ability to target cancer cells selectively. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can bind to DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has low toxicity and is biocompatible, making it an excellent candidate for biomedical applications. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes have been shown to accumulate in tissues, making them potential candidates for MRI contrast agents. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been shown to have anticancer properties in vitro and in vivo. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can induce apoptosis in cancer cells by disrupting the DNA structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has several advantages for lab experiments, including its ability to form stable complexes with metal ions, low toxicity, and biocompatibility. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be easily synthesized in high yield and purity. However, 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has some limitations, including its high cost and limited solubility in water.
Direcciones Futuras
For 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one research include the development of new synthesis methods to obtain 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one with desired properties, such as size, shape, and stability. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes can be studied for their potential applications in MRI contrast agents, drug delivery systems, and catalysis. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be further studied as a potential anticancer agent, and its mechanism of action can be elucidated further. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can also be used as a building block for the synthesis of new macrocyclic ligands with potential applications in various fields.
Métodos De Síntesis
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be synthesized by several methods, including condensation of ethylenediamine and glyoxal in the presence of sodium acetate, cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium azide, and cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium nitrite. The most commonly used method is the condensation of ethylenediamine and glyoxal, which yields 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one in high yield and purity. The synthesis method is crucial for obtaining 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one with desired properties, such as size, shape, and stability.
Aplicaciones Científicas De Investigación
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been extensively studied for its potential applications in various fields, including biomedical research and drug delivery systems. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can form stable complexes with metal ions, making it an excellent chelating agent. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one-metal complexes have been studied for their potential applications in magnetic resonance imaging (MRI), drug delivery, and catalysis. 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has also been studied as a potential anticancer agent due to its ability to target cancer cells selectively.
Propiedades
IUPAC Name |
1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c13-6-10-9-5-2-1-4-8-7-3-11(4)12(5)6/h1-3H,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOSRUDZLXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N3C1=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis([1,2,4]triazolo)[4,3-b:3',4'-f]pyridazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
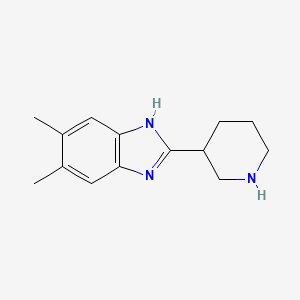
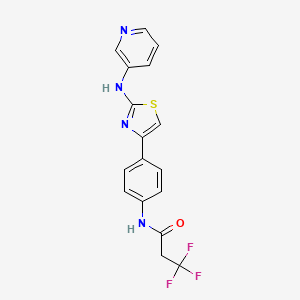

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)
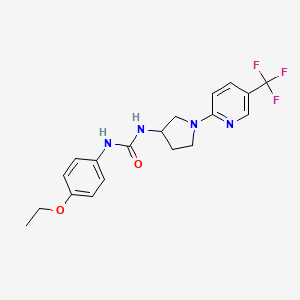
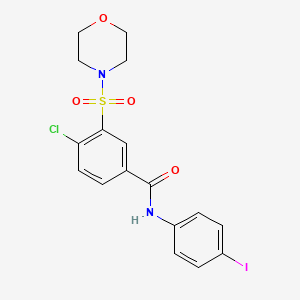
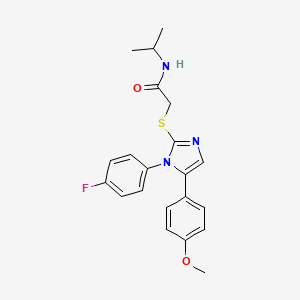
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
